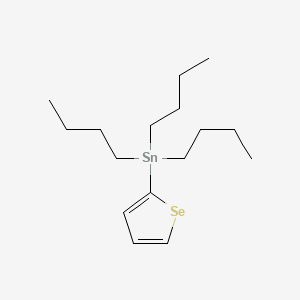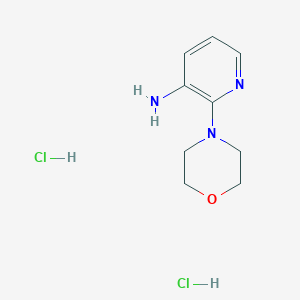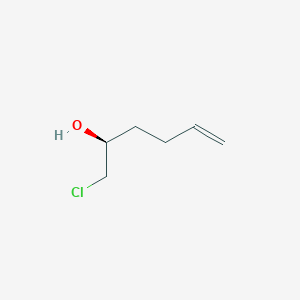![molecular formula C25H27NO B11927461 2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine](/img/structure/B11927461.png)
2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine is a synthetic organic compound known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a phenoxy group and a diphenylbutenyl moiety. It is often used in research due to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine typically involves multiple steps, starting with the preparation of the phenoxy intermediate. One common method involves the reaction of 4-hydroxybenzaldehyde with 1,2-diphenylbut-1-ene in the presence of a base to form the phenoxy intermediate. This intermediate is then reacted with N-methylethanamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain cancers and inflammatory diseases.
Wirkmechanismus
The mechanism of action of 2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to estrogen receptors, modulating their activity and influencing gene expression. This interaction can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tamoxifen: A well-known selective estrogen receptor modulator (SERM) used in the treatment of breast cancer.
Droloxifene: Another SERM with similar properties to tamoxifen but with different pharmacokinetic profiles.
Endoxifen: An active metabolite of tamoxifen with potent anti-estrogenic effects.
Uniqueness
2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine is unique due to its specific structural features and its ability to modulate estrogen receptor activity. Unlike other similar compounds, it may offer distinct advantages in terms of selectivity and potency, making it a valuable tool in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C25H27NO |
|---|---|
Molekulargewicht |
357.5 g/mol |
IUPAC-Name |
2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine |
InChI |
InChI=1S/C25H27NO/c1-3-24(20-10-6-4-7-11-20)25(21-12-8-5-9-13-21)22-14-16-23(17-15-22)27-19-18-26-2/h4-17,26H,3,18-19H2,1-2H3/b25-24+ |
InChI-Schlüssel |
NYDCDZSEEAUOHN-OCOZRVBESA-N |
Isomerische SMILES |
CC/C(=C(/C1=CC=CC=C1)\C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3 |
Kanonische SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Z)-18-[3-[3-(diethylamino)propyl-[3-[(Z)-12-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxyoctadec-9-enoxy]-3-oxopropyl]amino]propanoyloxy]octadec-9-en-7-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B11927388.png)
![2-(4-(Aminomethyl)benzyl)-1-butyl-1H-imidazo[4,5-c]quinolin-4-amine dihydrochloride](/img/structure/B11927390.png)
![4-[4-(4-carboxyphenyl)-3-[(4-methylphenyl)diazenyl]phenyl]benzoic acid](/img/structure/B11927394.png)
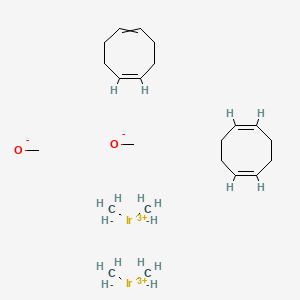
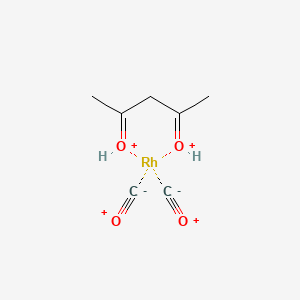
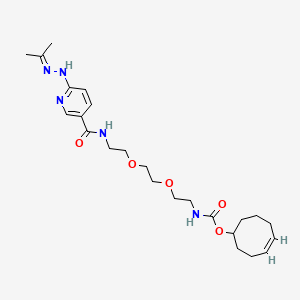
![2,7-Diaminopyrrolo[3,4-e]isoindole-1,3,6,8(2H,7H)-tetraone](/img/structure/B11927414.png)
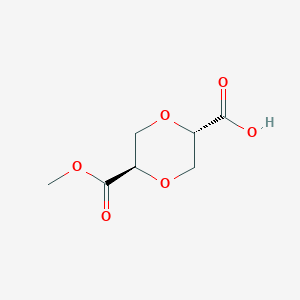
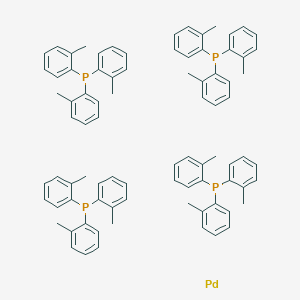
![3,6-Di-1-(3,3-difluoroazetidinyl)-9-[2-carboxy-5-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]xanthylium, inner salt](/img/structure/B11927453.png)
